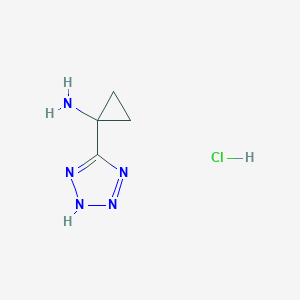

1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the CAS Number: 2253632-06-1 . It has a molecular weight of 175.62 . The IUPAC name for this compound is N-methyl-1-(1H-tetrazol-5-yl)cyclopropan-1-amine hydrochloride .

Synthesis Analysis

The synthesis of 1-substituted 1H-1,2,3,4-tetrazole compounds, such as our compound of interest, can be achieved from amines, triethyl orthoformate, and sodium azide through a catalyzed reaction . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . A variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides are all viable substrates .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9N5.ClH/c1-6-5(2-3-5)4-7-9-10-8-4;/h6H,2-3H2,1H3,(H,7,8,9,10);1H . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . A variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides are all viable substrates .Applications De Recherche Scientifique

Synthesis of Tetrazole Derivatives

Tetrazole derivatives, due to their bioisosteric resemblance to carboxylic acid and amide groups, hold significant importance in medicinal chemistry for their metabolic stability and advantageous physicochemical properties. Multicomponent reactions (MCRs) offer a strategic route to synthesize a variety of tetrazole scaffolds, introducing novelty, diversity, and complexity into the chemical structures. This approach is particularly valuable for creating substituted tetrazole derivatives that are integral to numerous FDA-approved drugs, despite the incomplete understanding of their binding modes and chemical behavior (Neochoritis, Zhao, & Dömling, 2019).

Catalytic Applications in Organic Synthesis

The intramolecular hydroalkoxylation and hydroamination of alkynes, catalyzed by Cu(I) complexes supported by N-heterocyclic carbene ligands, demonstrate the utility of 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine hydrochloride in synthesizing cyclic compounds. This process efficiently forms 5- or 6-membered rings with exocyclic methylene groups for ether products and exocyclic methyl groups for imine products, showcasing the reagent's versatility in organic synthesis (Pouy et al., 2012).

Synthesis of Highly Substituted 2-Amido-furans

The Rh(II)-catalyzed cyclopropenation of ynamides, leading to highly substituted 2-amido-furans, represents another innovative application of tetrazole derivatives in organic synthesis. This reaction, functioning as a [3+2] cycloaddition, provides an accessible method to generate 2-amido-furans, which have further applicability in N-tethered intramolecular [4+2] cycloadditions to yield dihydroindoles and tetrahydroquinolines, highlighting the compound's utility in complex organic transformations (Li & Hsung, 2009).

Macrocyclic Ligand Synthesis

The synthesis of macrocyclic and macroacyclic compartmental Schiff bases from this compound underscores its importance in creating complex chelating agents. These agents form complexes with a wide range of metal ions, showcasing the versatility of tetrazole derivatives in coordination chemistry and their potential applications in catalysis, material science, and biochemistry (Aguiari et al., 1992).

Safety and Hazards

Mécanisme D'action

Mode of Action

Tetrazoles, a class of compounds to which this molecule belongs, are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

Action Environment

It’s known that tetrazoles can react vigorously when exposed to shock, fire, and heat, indicating that these environmental factors could potentially influence the compound’s action .

Propriétés

IUPAC Name |

1-(2H-tetrazol-5-yl)cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5.ClH/c5-4(1-2-4)3-6-8-9-7-3;/h1-2,5H2,(H,6,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDXLLSBNUBHTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NNN=N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2927982.png)

![4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]benzamide](/img/structure/B2927983.png)

![3-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2927984.png)

![N-(1-Cyanocyclohexyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2927986.png)

![6-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2927987.png)

![4-[(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic Acid](/img/structure/B2927991.png)

![2-(2H-1,3-benzodioxol-5-yl)-5-[(2-chloro-6-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2927996.png)

![2,4-Dihydro-6H-furo[3,4-c]pyrazol-6-one hydrochloride](/img/structure/B2927997.png)

![3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid](/img/structure/B2927999.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2928001.png)

![N-(3,4-dichlorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2928005.png)